3-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide
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Overview
Description
3-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide is a complex organic compound featuring a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide typically involves multiple steps:
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Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting a suitable amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions. Common reagents include carbonyl diimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in solvents like toluene or dichloromethane .
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Cyclopropyl group introduction: : The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
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Piperidine ring formation: : The piperidine ring can be synthesized through reductive amination of a suitable ketone with an amine, followed by cyclization.
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Coupling with pyridine 1-oxide: : The final step involves coupling the piperidine derivative with pyridine 1-oxide, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can target the oxadiazole ring or the pyridine N-oxide, potentially converting them to their respective amines or hydroxyl derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions activated by the oxadiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of oxadiazole-containing molecules.
Biology
Biologically, the compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. The presence of the oxadiazole ring is particularly significant due to its known biological activities .
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit enzyme function or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological properties.
Pyridine N-oxides: These compounds are studied for their unique chemical reactivity and biological activities.
Uniqueness
What sets 3-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridine 1-oxide apart is the combination of these three distinct moieties in a single molecule. This unique structure allows for a diverse range of interactions and reactivities, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(14-4-2-8-21(23)11-14)20-7-1-3-12(10-20)9-15-18-16(19-24-15)13-5-6-13/h2,4,8,11-13H,1,3,5-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMDDBYWSDIRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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